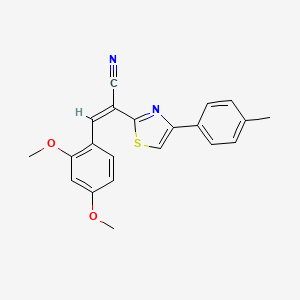

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles These compounds are characterized by the presence of a nitrile group attached to a carbon-carbon double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Wirkmechanismus

The mechanism by which (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

- (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile

Uniqueness

The presence of the p-tolyl group in (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may confer unique electronic and steric properties that differentiate it from other similar compounds

Biologische Aktivität

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, with CAS number 476671-58-6, is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O2S, with a molecular weight of 362.4 g/mol. The compound features a thiazole ring, which is often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O2S |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 476671-58-6 |

Acetylcholinesterase Inhibition

Recent studies have highlighted the role of thiazole derivatives in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

- In Vitro Studies :

- A study synthesized various thiazole derivatives and evaluated their AChE inhibitory activities. Compounds similar to this compound showed promising results with IC50 values ranging from 100 nM to over 500 nM against AChE .

- Specifically, compounds with similar structural features demonstrated IC50 values that indicate strong inhibition capabilities compared to known inhibitors like donepezil .

| Compound ID | IC50 (nM) | Relative Potency (%) |

|---|---|---|

| Compound 10 | 103.24 | >50 |

| Compound 16 | 108.94 | >50 |

Molecular docking studies suggest that the thiazole moiety in the compound interacts favorably with the active site of AChE. The binding orientation is similar to that of donepezil, indicating potential for effective inhibition . Key interactions involve hydrogen bonding and hydrophobic contacts with amino acid residues within the enzyme's active site.

Synthesis and Evaluation

In one study, researchers synthesized a series of thiazole-based compounds, including those structurally related to this compound. They characterized these compounds using spectral data and evaluated their biological activities through in vitro assays .

In Silico Studies

In silico studies have been employed to predict the binding affinities and interactions of this compound with AChE. These computational methods provide insights into how structural modifications could enhance biological activity .

Eigenschaften

IUPAC Name |

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)19-13-26-21(23-19)17(12-22)10-16-8-9-18(24-2)11-20(16)25-3/h4-11,13H,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCBXTGFFZSHLR-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.